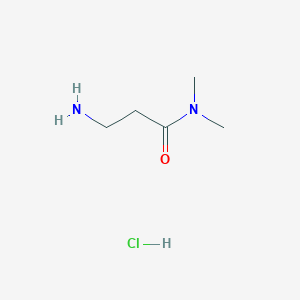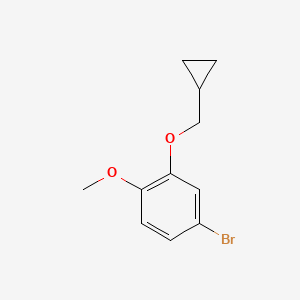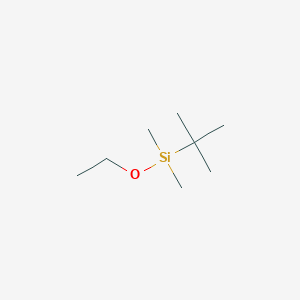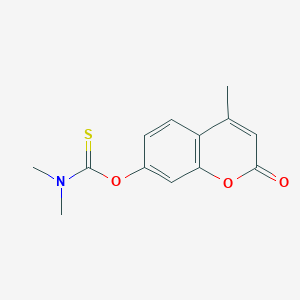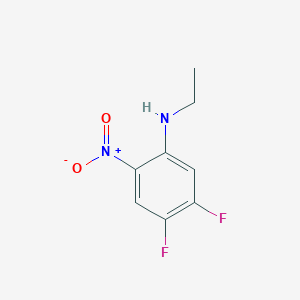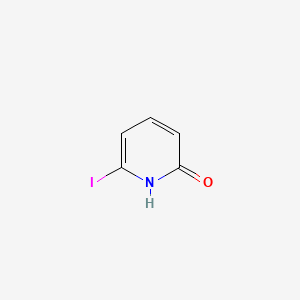
2(1H)-Pyridinone, 6-iodo-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1H- and 2H-indazoles, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique
Halogen Bonding and Electrophilic Substitutions
Research on 2-chloro-6-(trifluoromethyl)pyridine, closely related to 2(1H)-Pyridinone, 6-iodo-, has demonstrated its conversion into 3-iodo derivatives through electrophilic substitutions. This process involves halogen/metal exchange and can be used for further chemical manipulations (Mongin et al., 1998).
Magnesiation of Pyridine N-oxides
Iodo- or 2-bromopyridine N-oxides, related to 2(1H)-Pyridinone, 6-iodo-, have been magnesiated using iodine or bromine-magnesium exchange. This method has found applications in the total synthesis of complex organic molecules, such as caerulomycins E and A (Duan et al., 2009).
Halogen Bonding in Iodo-Perfluoroalkane/Pyridine Mixtures
Studies on halogen bonding between iodo-perfluoroalkanes and pyridine have shown that the interaction between the pyridinyl nitrogen and the iodine atom causes a shift in the ring breathing mode of pyridine. This type of bonding can be compared to hydrogen bonding in terms of strength and is crucial for understanding molecular interactions (Fan et al., 2009).
Synthesis of Nucleosides
The synthesis of 6-substituted 2(1H)-pyridon-3-yl C-2′-deoxyribonucleosides, which is an extension of 2(1H)-Pyridinone chemistry, has been researched. These compounds are significant in chemical biology, although their instability poses challenges for their practical application (Chapuis et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyridinones, in general, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They are known to exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
Mode of Action
Pyridinones are known to interact with their targets through hydrogen bonding . They can form additional interactions with the therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules .
Biochemical Pathways
Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes .
Pharmacokinetics
Pyridinones are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Most pyridinone derivatives exhibit various biological activities . For instance, the ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4PYR), causes HepG3 cells to die by autophagy .
Action Environment
The physicochemical properties of pyridinones, such as solubility in water and lipophilicity, suggest that they may be influenced by factors such as ph and temperature .
Propriétés
IUPAC Name |
6-iodo-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXADHUCOCBXXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 6-iodo- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



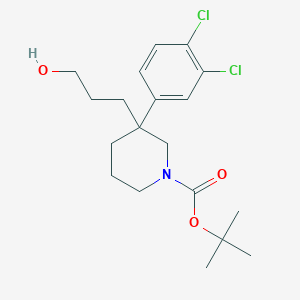
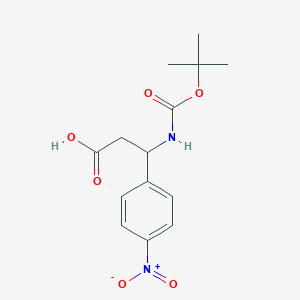
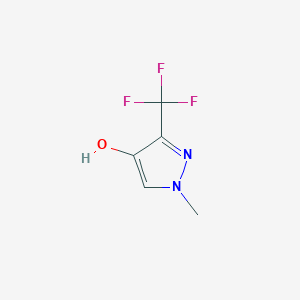
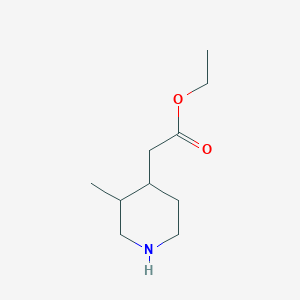
![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)

